molecular formula C20H21N5O B2497345 5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212246-78-0

5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer B2497345
CAS-Nummer: 1212246-78-0
Molekulargewicht: 347.422
InChI-Schlüssel: FWRAKRTYJZYVIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as 5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

Anticancer Activity

This compound has shown potential as an anticancer agent. It acts as a CDK2 inhibitor, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Antiviral Properties

Research indicates that this compound can bind to HIV TAR RNA, suggesting its potential as an antiviral agent. This binding can interfere with the replication process of the virus, thereby inhibiting its proliferation .

Antimalarial Activity

The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase, an enzyme essential for the survival of the malaria parasite. This inhibition can lead to the death of the parasite, making the compound a potential antimalarial drug .

Cardiovascular Applications

1,2,4-Triazolo[1,5-a]pyrimidine derivatives, including this compound, have been studied for their role in treating cardiovascular disorders. They can act as RORγt inverse agonists, which are involved in the regulation of immune responses and inflammation, potentially benefiting cardiovascular health .

Diabetes Management

The compound has shown promise in the treatment of type 2 diabetes. It can act as an inhibitor of PHD-1, which plays a role in the regulation of glucose metabolism and insulin sensitivity .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material sciences. Its unique structure allows it to be used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Hyperproliferative Disorders

The compound has been explored for its potential in treating hyperproliferative disorders, such as psoriasis and certain types of cancer. By inhibiting JAK1 and JAK2, it can reduce the abnormal proliferation of cells .

Synthetic Utility

The compound’s synthesis under microwave conditions has been highlighted for its eco-friendly and efficient methodology. This synthetic approach can be applied to produce various derivatives, expanding its utility in chemical research and pharmaceutical development .

Wirkmechanismus

Target of Action

The primary target of the compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the cell cycle progression pathway . This results in the alteration of cell cycle progression and the induction of apoptosis within cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Action Environment

It is known that the compound’s synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound’s action may be influenced by the conditions under which it is synthesized.

Eigenschaften

IUPAC Name

5-methyl-7-(2-methylphenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-8-6-7-11-16(13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-15-9-4-3-5-10-15/h3-12,14,17-18H,1-2H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRAKRTYJZYVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.